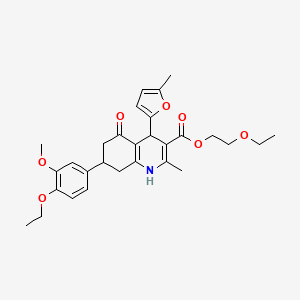![molecular formula C22H30N4O8 B11602184 3,3'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)](/img/structure/B11602184.png)
3,3'-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) is a complex organic compound characterized by its unique structure, which includes a benzene ring, hydroxypropane chains, and imidazolidine dione groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) typically involves multiple steps:
Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with appropriate functional groups. This can be achieved through electrophilic substitution reactions.
Attachment of Hydroxypropane Chains: The benzene derivative is then reacted with 2-hydroxypropane-1,3-diol under controlled conditions to attach the hydroxypropane chains. This step often requires the use of catalysts and specific solvents to ensure high yield and purity.
Formation of Imidazolidine Dione Groups: The final step involves the introduction of imidazolidine dione groups through a cyclization reaction. This can be achieved by reacting the intermediate compound with urea derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:
Reaction Scale-Up: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Safety and Environmental Impact: Implementing measures to minimize hazardous waste and ensure safe handling of chemicals.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) can undergo various chemical reactions, including:
Oxidation: The hydroxypropane chains can be oxidized to form carbonyl compounds.
Reduction: The imidazolidine dione groups can be reduced to form amine derivatives.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, altering their function.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell signaling, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylhydantoin): Similar structure but with hydantoin groups instead of imidazolidine dione.
3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2-thione): Contains thione groups instead of dione.
Uniqueness
The unique combination of benzene, hydroxypropane, and imidazolidine dione groups in 3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione) imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of 3,3’-{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)]}bis(5,5-dimethylimidazolidine-2,4-dione), covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C22H30N4O8 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
3-[3-[4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H30N4O8/c1-21(2)17(29)25(19(31)23-21)9-13(27)11-33-15-5-7-16(8-6-15)34-12-14(28)10-26-18(30)22(3,4)24-20(26)32/h5-8,13-14,27-28H,9-12H2,1-4H3,(H,23,31)(H,24,32) |
Clave InChI |
UTPAWAQMHKISOO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)OCC(CN3C(=O)C(NC3=O)(C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602105.png)
![7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11602110.png)
![(5Z)-2-(2-methylphenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602115.png)
![Diethyl 2,6-diamino-4-(4-butylphenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11602116.png)

![(5Z)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602125.png)
![benzyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11602132.png)
![2-methoxyethyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602146.png)
![3-(2,4-dimethylphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11602151.png)
![Ethyl 2-methyl-5-[N-(4-methyl-3-nitrobenzenesulfonyl)butanamido]-1-benzofuran-3-carboxylate](/img/structure/B11602154.png)
![methyl 5-[4-(acetyloxy)-3-ethoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602164.png)
![5-(benzenesulfonyl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11602167.png)
![1-[4-(2-Hydroxy-3-p-tolyloxy-propyl)-piperazin-1-yl]-3-p-tolyloxy-propan-2-ol](/img/structure/B11602174.png)
![(5Z)-5-(2-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602175.png)
